molecular formula C16H19N3O3 B13183122 Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13183122
M. Wt: 301.34 g/mol
InChI Key: AKETWYZSMDPFTF-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a carboxylate group attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives with different substituents. Examples include:

Uniqueness

What sets Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-12-14(10-20)19-8-7-18(9-15(19)17-12)16(21)22-11-13-5-3-2-4-6-13/h2-6,20H,7-11H2,1H3

InChI Key

AKETWYZSMDPFTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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